molecular formula C5H7ClN2S B1303485 Thiophene-3-carboximidamide Hydrochloride CAS No. 51528-02-0

Thiophene-3-carboximidamide Hydrochloride

Cat. No. B1303485
CAS RN: 51528-02-0
M. Wt: 162.64 g/mol
InChI Key: CAUZIIYPBLBRFI-UHFFFAOYSA-N
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Description

Thiophene derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse applications in fields such as materials science, pharmaceuticals, and organic electronics. The focus of this analysis is on the compound Thiophene-3-carboximidamide Hydrochloride, which is related to the thiophene derivatives discussed in the provided papers. These papers explore various aspects of thiophene chemistry, including synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps and reagents. For instance, the preparation of maleimide derivatives of 3-(2-aminoethyl)thiophene involves the use of electrochemical polymerization to achieve a conductive polymer . Similarly, the synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides is achieved through cyclocondensation under ultrasonic conditions, showcasing the use of green chemistry principles . Another method involves the use of samarium diiodide to promote coupling reactions of thiophene-2-carboxylate with ketones, leading to various sulfur-containing polycyclic aromatic compounds .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their properties and applications. For example, the crystallographic study of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide provides insights into the molecular packing and interactions within the crystal lattice . The AM1 and MNDO methods have been used to optimize the molecular geometry of thieno[3,4-b]thiophene-2-carboxylic acid and its derivatives, revealing the possibility of multiple conformations and low energy barriers for rotation of substituent groups .

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions that can be utilized to create a wide range of compounds. For instance, reactions with methyl 3-hydroxythiophene-2-carboxylate can lead to the formation of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids . The synthesis of chalcones derived from thiophene-3-carbaldehyde demonstrates the formation of different substituents on the phenyl ring, affecting the molecular packing and interactions in the crystal .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and the nature of their substituents. The synthesis and characterization of poly(3,4-dichloro)thiophene aim to produce a light-conducting polymer with ideal properties, with the π-conjugated structure being influenced by the polarity of the solvent . The study of thiophene-2-carboxanilides and related compounds provides insights into their reactivity with chlorosulfonic acid and the spectral data of the resulting compounds .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Thiophene derivatives, including Thiophene-3-carboximidamide Hydrochloride, have been recognized for their broad applications in medicinal chemistry due to their valuable bioactivities. These compounds exhibit antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities, making them key in drug development. The synthesis of thiophene derivatives has attracted significant attention, leading to the development of novel synthetic approaches and modifications of known methods to enhance their efficacy and application scope in drug synthesis, including natural product synthesis (Xuan, 2020).

Organic Materials and Catalysis

Beyond medicinal applications, this compound and related derivatives find utility in organic materials due to their electronic properties. Their applications extend to organic synthesis as valuable intermediates, showcasing their versatility in chemical reactions. The employment of thiophene derivatives in the development of organic semiconductors for use in field-effect transistors, solar cells, and light-emitting diodes is a testament to their unique optical and electronic properties. The role of thiophenes in catalysis, particularly in hydrodesulfurization and as catalyst supports, underscores their significance in enhancing chemical reactivity and environmental remediation processes (Gendron & Vamvounis, 2015).

Central Nervous System Agents

The potential of thiophene scaffolds as central nervous system (CNS) agents has been explored, with thiophene derivatives showing promise in various CNS activities. These include acting as anticonvulsants, acetylcholinesterase inhibitors, and inhibitors of cyclin-dependent kinase 5. The exploration of thiophene derivatives in the context of the CNS reveals their potential in developing novel therapeutic agents that could offer new pathways for treating neurological conditions (Deep et al., 2016).

Environmental Applications

Thiophene derivatives also play a role in environmental applications, particularly in the biodegradation of organosulfur compounds found in petroleum. Studies on the biodegradation of thiophene and related compounds have provided insights into their fate in petroleum-contaminated environments, highlighting the significance of these derivatives in addressing environmental pollution and developing more sustainable industrial processes (Kropp & Fedorak, 1998).

Safety and Hazards

Thiophene-3-carboximidamide Hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring the design and detection mechanism of various thiophene-based probes, practical applicability, and their advanced models .

properties

IUPAC Name

thiophene-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S.ClH/c6-5(7)4-1-2-8-3-4;/h1-3H,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUZIIYPBLBRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381504
Record name Thiophene-3-carboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51528-02-0
Record name Thiophene-3-carboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophene-3-carboxamidine hydrochloride
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